molecular formula C7H14O2 B12536443 Hept-6-ene-1,2-diol CAS No. 674776-23-9

Hept-6-ene-1,2-diol

Cat. No.: B12536443
CAS No.: 674776-23-9
M. Wt: 130.18 g/mol
InChI Key: MMKZGAYMWPTUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-6-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is characterized by the presence of a double bond at the sixth carbon and hydroxyl groups at the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-ene. This method typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form heptane-1,2-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products:

    Oxidation: Hept-6-ene-1,2-dione.

    Reduction: Heptane-1,2-diol.

    Substitution: Hept-6-ene-1,2-dichloride.

Scientific Research Applications

Hept-6-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving diols.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of hept-6-ene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Hept-6-ene-1,2-diol can be compared with other similar compounds such as:

    Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain types of reactions.

    Hept-6-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.

    Hex-5-ene-1,2-diol: Similar structure but with one less carbon, affecting its physical and chemical properties.

This compound stands out due to its combination of a double bond and two hydroxyl groups, providing unique reactivity and versatility in various applications.

Properties

CAS No.

674776-23-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

hept-6-ene-1,2-diol

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h2,7-9H,1,3-6H2

InChI Key

MMKZGAYMWPTUJT-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.